molecular formula C9H5N5O3S2 B2816101 N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide CAS No. 2320953-62-4

N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2816101
CAS No.: 2320953-62-4
M. Wt: 295.29
InChI Key: MJVHWUPRUQHZBQ-UHFFFAOYSA-N
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Description

N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide is a complex heterocyclic compound that combines a thieno[3,2-d]pyrimidine core with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiadiazole ring is then introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Catalysts and solvents are chosen to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.

Industry

Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiadiazole derivatives: Compounds with the thiadiazole ring exhibit similar reactivity patterns but may have different pharmacological profiles depending on the attached functional groups.

Uniqueness

N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide is unique due to the combination of the thieno[3,2-d]pyrimidine and thiadiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to compounds containing only one of these rings.

Properties

IUPAC Name

N-(2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-3-yl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5O3S2/c15-7(5-3-19-13-11-5)12-14-8(16)6-4(1-2-18-6)10-9(14)17/h1-3,6H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNLPQYGPGUOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2C1=NC(=O)N(C2=O)NC(=O)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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